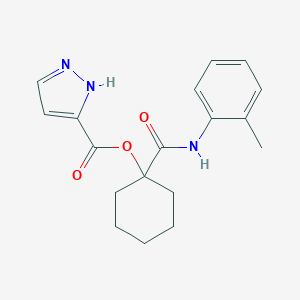
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2,5-piperazinedione is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as DBD-F and is a derivative of the well-known anticancer drug, doxorubicin. DBD-F has been shown to have promising anticancer properties and has been the subject of extensive research in recent years.
Wirkmechanismus
The exact mechanism of action of DBD-F is not fully understood, but studies have shown that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, DBD-F can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DBD-F has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DBD-F has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. DBD-F has also been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DBD-F is its potential therapeutic properties. Studies have shown that it may be effective in the treatment of various types of cancer and inflammatory diseases. Additionally, DBD-F is relatively easy to synthesize and can be purified using various techniques.
One of the main limitations of DBD-F is its potential toxicity. Studies have shown that it can be toxic to both cancer cells and normal cells, which may limit its use in clinical settings. Additionally, more research is needed to fully understand the mechanism of action of DBD-F and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on DBD-F. One area of research is the development of more effective and less toxic derivatives of DBD-F. Additionally, more research is needed to fully understand the mechanism of action of DBD-F and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of DBD-F in humans.
Synthesemethoden
The synthesis of DBD-F is a complex process that involves several steps. One of the most common methods for synthesizing DBD-F involves the reaction of doxorubicin with furan-2-carboxylic acid followed by the addition of piperazine. This process results in the formation of DBD-F, which can then be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
DBD-F has been the subject of extensive research in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that DBD-F has promising anticancer properties and may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, DBD-F has been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C24H20N2O7 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H20N2O7/c27-22-14-25(15-3-5-17-20(12-15)32-10-8-30-17)24(28)23(19-2-1-7-29-19)26(22)16-4-6-18-21(13-16)33-11-9-31-18/h1-7,12-13,23H,8-11,14H2 |
InChI-Schlüssel |
PQSFFRRFHYCBOC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(=O)N(C(C3=O)C4=CC=CO4)C5=CC6=C(C=C5)OCCO6 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(=O)N(C(C3=O)C4=CC=CO4)C5=CC6=C(C=C5)OCCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)


![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
